molecular formula C19H22N2O6S2 B3198567 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropylphenyl)-2-methoxybenzenesulfonamide CAS No. 1015605-21-6

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropylphenyl)-2-methoxybenzenesulfonamide

Cat. No.: B3198567
CAS No.: 1015605-21-6
M. Wt: 438.5 g/mol
InChI Key: IBSSYEVDROWOQJ-UHFFFAOYSA-N
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Description

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropylphenyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 3-oxoisothiazolidin-2-yl moiety with a 1,1-dioxido (sulfone) group at position 2. The benzenesulfonamide core is substituted with a methoxy group at position 2 and an N-(4-isopropylphenyl) group. The isothiazolidinone ring contributes to the compound’s electronic and steric properties, while the sulfone group enhances stability and influences intermolecular interactions.

Properties

IUPAC Name

2-methoxy-N-(4-propan-2-ylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S2/c1-13(2)14-4-6-15(7-5-14)20-29(25,26)18-12-16(8-9-17(18)27-3)21-19(22)10-11-28(21,23)24/h4-9,12-13,20H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSSYEVDROWOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropylphenyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H22N2O5S
  • Molecular Weight : 378.44 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific pathways involved include the inhibition of protein kinases and modulation of apoptotic pathways.
  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. It is believed to interfere with bacterial cell wall synthesis and disrupt metabolic pathways essential for bacterial survival.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound using various cancer cell lines. The following table summarizes the findings from in vitro assays:

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)6.75Induction of apoptosis
HCC827 (Lung Cancer)5.13Cell cycle arrest
NCI-H358 (Lung Cancer)4.01Inhibition of protein kinase activity
MRC-5 (Normal Fibroblast)10.00Moderate cytotoxicity

Note: IC50 values represent the concentration required to inhibit 50% of cell viability.

Antimicrobial Activity

The antimicrobial efficacy was assessed using broth microdilution methods against various pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Candida albicans64 μg/mL

Case Studies

  • In Vivo Efficacy in Tumor Models : A study conducted on xenograft models demonstrated that treatment with the compound resulted in significant tumor regression compared to control groups, indicating its potential as an effective anticancer agent.
  • Safety Profile Assessment : Toxicological evaluations in zebrafish embryos showed no significant developmental toxicity at therapeutic doses, suggesting a favorable safety profile for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Sulfonamide Derivatives ()

Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share a sulfonyl group and heterocyclic core but differ in substituents and backbone. Key comparisons include:

  • Heterocyclic Core: The target compound’s isothiazolidinone ring (5-membered, S/N/O) contrasts with the 1,2,4-triazole-thione core (5-membered, N/S) in compounds 7–9. The latter exhibits tautomerism between thiol and thione forms, stabilized by electron-withdrawing sulfonyl groups .
  • Substituent Effects : The target’s 4-isopropylphenyl group introduces steric bulk, whereas compounds 7–9 feature 2,4-difluorophenyl groups, which enhance lipophilicity and electronic effects. Halogen substituents (X = Cl, Br in 7–9 ) may increase metabolic stability compared to the target’s methoxy group .
  • Spectral Data :
    • IR : The absence of νS-H (~2500–2600 cm⁻¹) in 7–9 confirms their thione tautomeric form, similar to the sulfone group in the target compound. Both show νC=S bands near 1247–1255 cm⁻¹ .
    • NMR : The ¹H-NMR of 7–9 reveals deshielded aromatic protons due to electron-withdrawing sulfonyl groups, a feature likely shared with the target compound .

Pyrazolo-Pyrimidine Sulfonamide Derivatives ()

The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53) shares a sulfonamide group but differs significantly in backbone:

  • Backbone Complexity: The patent compound incorporates a pyrazolo-pyrimidine and chromen system, enabling π-π stacking and hydrogen bonding, unlike the simpler isothiazolidinone in the target compound.
  • Fluorine Substituents : Multiple fluorine atoms in the patent compound enhance bioavailability and metabolic resistance compared to the target’s methoxy and isopropyl groups .
  • Physical Properties: Melting Point: The patent compound melts at 175–178°C, suggesting higher crystallinity than the target compound (data unavailable) .

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Compounds 7–9 () Patent Compound ()
Core Structure Isothiazolidinone (5-membered, S/N/O) 1,2,4-Triazole-thione (5-membered, N/S) Pyrazolo-pyrimidine + chromen (fused rings)
Sulfonyl Group Benzenesulfonamide (N-substituted) Phenylsulfonyl (C-substituted) Benzenesulfonamide (N-substituted)
Key Substituents 2-methoxy, 4-isopropylphenyl 2,4-difluorophenyl, X = H/Cl/Br Fluoro, chromen-4-one, pyrazolo-pyrimidine
Tautomerism Not reported Thione ↔ thiol equilibrium Not applicable

Table 2: Spectral and Physical Properties

Property Target Compound Compounds 7–9 () Patent Compound ()
IR νC=S (cm⁻¹) Not reported 1247–1255 Not applicable
Melting Point (°C) Not reported Not reported 175–178
Mass Spec ([M+1]⁺) Not reported Not reported 589.1

Research Findings

  • Tautomerism in Triazole Derivatives : Compounds 7–9 exist predominantly in the thione form due to electron-withdrawing sulfonyl groups, as confirmed by IR and NMR . This stability mirrors the target compound’s sulfone group.
  • Synthetic Yields : The patent compound was synthesized in 28% yield via Suzuki-Miyaura coupling, suggesting challenges in scaling compared to the hydrazine-carbothioamide route (, ~50–70% yields) .
  • Substituent Impact : Halogens (Cl, Br) in 7–9 and fluorine in the patent compound improve metabolic stability, while the target’s isopropyl group may enhance membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropylphenyl)-2-methoxybenzenesulfonamide
Reactant of Route 2
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropylphenyl)-2-methoxybenzenesulfonamide

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